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Introduction
Tacaciclib (also known as AUR102 and XL102) is an orally bioavailable, selective, and

covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a critical regulator of both the

cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology.

[1] Tacaciclib is currently under clinical investigation for the treatment of advanced or

metastatic solid tumors.[1] This technical guide provides a comprehensive overview of the

chemical properties, structure, and mechanism of action of Tacaciclib, along with

representative experimental protocols for its evaluation.

Chemical Properties and Structure
Tacaciclib is a complex small molecule with distinct structural features that contribute to its

biological activity. Its chemical properties are summarized in the table below.
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Property Value Source

IUPAC Name

(2S)-N-(5-cyclopropyl-1H-

pyrazol-3-yl)-3-methyl-2-[3-[6-

[[(E)-4-morpholin-4-ylbut-2-

enoyl]amino]pyridin-3-

yl]phenyl]butanamide

PubChem CID: 164533260

Chemical Formula C₃₀H₃₆N₆O₃ PubChem CID: 164533260

Molecular Weight 528.6 g/mol PubChem CID: 164533260

Synonyms
AUR102, XL102,

D3G4JKK1MA

PubChem CID: 164533260,

ClinicalTrials.gov

The structure of Tacaciclib is characterized by a central phenyl ring substituted with a pyridine

moiety, which is in turn linked to a morpholinylbutenoyl group. This part of the molecule

contains an acrylamide warhead, which is responsible for the covalent interaction with its

target. The other side of the central phenyl ring is attached to a butanamide group, which is

further substituted with a cyclopropyl-pyrazolyl moiety.

Mechanism of Action
Tacaciclib functions as a selective and covalent inhibitor of CDK7.[1] CDK7 is a

serine/threonine kinase that plays a dual role in cellular processes:

Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7

phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This

phosphorylation is essential for the initiation and elongation of transcription of many genes,

including those that promote cancer.[1]

Cell Cycle Control: CDK7 also acts as a CDK-activating kinase (CAK) by phosphorylating

and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for

cell cycle progression.[1]

Tacaciclib's mechanism involves the covalent modification of a cysteine residue near the ATP-

binding site of CDK7. This is achieved through a Michael addition reaction between the
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acrylamide "warhead" on Tacaciclib and the thiol group of the cysteine. This irreversible

binding locks the kinase in an inactive state.

By inhibiting CDK7, Tacaciclib leads to two major downstream effects:

Inhibition of Transcription: It prevents the phosphorylation of RNA Pol II, thereby suppressing

the transcription of key oncogenes and survival factors.

Disruption of the Cell Cycle: It blocks the activation of other CDKs, leading to cell cycle

arrest.

The combined effect of transcriptional suppression and cell cycle arrest ultimately induces

apoptosis in cancer cells that are dependent on CDK7 activity.[1]
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Figure 1: Tacaciclib's Mechanism of Action.
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Biological Activity
While specific IC₅₀ values for Tacaciclib against CDK7 and its selectivity profile across the

kinome are not yet publicly disclosed, preclinical studies have demonstrated its potent anti-

tumor activity in various cancer models, including breast cancer, prostate cancer, and

lymphoma.[1] Its mechanism as a covalent inhibitor suggests a high degree of potency and a

prolonged duration of action. The evaluation of its precise potency and selectivity is a standard

part of its preclinical and clinical development.

Experimental Protocols
The following are representative protocols for the biochemical and cell-based evaluation of a

CDK7 inhibitor like Tacaciclib. These are generalized methods and may require optimization

for specific experimental conditions.

Biochemical Kinase Assay (CDK7 Inhibition)
This protocol describes a method to determine the in vitro potency of Tacaciclib against the

CDK7/Cyclin H/MAT1 complex.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 enzyme complex

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

ATP solution

Peptide substrate (e.g., a synthetic peptide derived from the C-terminal domain of RNA Pol

II)

³³P-γ-ATP (radiolabel)

Tacaciclib stock solution in DMSO

96-well plates
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Phosphocellulose filter mats

Scintillation counter

Procedure:

Prepare serial dilutions of Tacaciclib in DMSO, and then dilute further in kinase buffer to

achieve the desired final concentrations.

In a 96-well plate, add the diluted Tacaciclib or DMSO (vehicle control) to the appropriate

wells.

Add the CDK7/Cyclin H/MAT1 enzyme complex to each well and incubate for 15-30 minutes

at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate, ATP, and ³³P-γ-ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction

stays within the linear range.

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated peptide

will bind to the filter, while the unreacted ³³P-γ-ATP will be washed away.

Wash the filter mat multiple times with phosphoric acid to remove background signal.

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each Tacaciclib concentration relative to the vehicle

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay
This protocol measures the effect of Tacaciclib on the proliferation and viability of a cancer cell

line.

Materials:
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Cancer cell line known to be sensitive to CDK7 inhibition (e.g., a breast or prostate cancer

cell line)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Tacaciclib stock solution in DMSO

96-well cell culture plates

Cell viability reagent (e.g., resazurin-based or ATP-based assay kit)

Plate reader (fluorescence or luminescence)

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of Tacaciclib in complete cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of Tacaciclib or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

At the end of the incubation period, add the cell viability reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

Measure the fluorescence or luminescence signal using a plate reader.

Calculate the percent viability for each Tacaciclib concentration relative to the vehicle

control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from

the dose-response curve.
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Figure 2: Typical Drug Discovery Workflow for a Kinase Inhibitor.
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Conclusion
Tacaciclib is a promising, orally bioavailable, covalent inhibitor of CDK7 with a clear

mechanism of action that disrupts both transcription and cell cycle progression in cancer cells.

Its chemical structure is designed for selective and irreversible binding to its target. While

detailed quantitative data on its potency and selectivity are awaited from ongoing clinical trials,

the preclinical evidence supports its development as a potential therapeutic agent for a range

of solid tumors. The experimental protocols outlined in this guide provide a framework for the

further investigation and characterization of Tacaciclib and other CDK7 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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